Adipic dianilide
Overview
Description
N,N’-Diphenyladipamide is an organic compound characterized by the presence of two phenyl groups attached to an adipamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenyladipamide can be synthesized through the reaction of adipoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the adipoyl chloride acting as the acylating agent and the aniline providing the amine groups necessary for the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diphenyladipamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyladipamide undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N,N’-Diphenyladipamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Diphenyladipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diphenylformamidine
- N,N’-Diphenylurea
- N,N’-Diphenylthiourea
Uniqueness
N,N’-Diphenyladipamide is unique due to its adipamide backbone, which imparts distinct chemical and physical properties compared to other diphenyl compounds
Properties
CAS No. |
4456-80-8 |
---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-diphenylhexanediamide |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22) |
InChI Key |
MMPIRUFECHXNQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |
Appearance |
Solid powder |
4456-80-8 | |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adipic dianilide; Adipanilide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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